Boc-Arg(NO2)-OH (CAS: 2188-18-3) is a critical amino acid derivative for Boc-based solid-phase peptide synthesis (SPPS). It incorporates a tert-Butoxycarbonyl (Boc) group for temporary protection of the alpha-amino terminus and a nitro (NO2) group on the side-chain guanidino function. This dual-protection scheme is essential for integrating arginine into peptide sequences, as the highly basic guanidino group must be masked to prevent side reactions during peptide chain elongation. The nitro group is a strong electron-withdrawing group that effectively reduces the basicity and nucleophilicity of the guanidino moiety, serving as a robust, semi-permanent protecting group throughout the synthesis cycles.
Replacing Boc-Arg(NO2)-OH with analogs like Boc-Arg(Pbf)-OH or Boc-Arg(Tos)-OH is not a simple procurement decision; it mandates a fundamental change in the synthesis and deprotection workflow. The choice of the arginine side-chain protecting group dictates the final cleavage and deprotection chemistry. The nitro group's stability to trifluoroacetic acid (TFA) and its unique removal via catalytic hydrogenation or chemical reduction offers an orthogonal deprotection strategy unavailable with Pbf or Tos groups. Pbf is removed by standard TFA cocktails, while Tos requires hazardous strong acids like liquid hydrogen fluoride (HF). This means a substitution requires re-validation of the entire downstream process, including cleavage conditions, scavenger protocols, and equipment, making these compounds non-interchangeable from a process standpoint.
During the critical carboxylic acid activation step in SPPS, arginine derivatives are prone to intramolecular cyclization, forming a δ-lactam. This side reaction terminates the peptide chain and reduces yield. A direct comparison showed that the arginine derivative with NO2 side-chain protection has the least tendency to form this δ-lactam byproduct compared to derivatives protected with Pbf or (Boc)2. The strong electron-withdrawing effect of the NO2 group minimizes the nucleophilicity of the guanidino side-chain, directly suppressing this yield-limiting side reaction.
| Evidence Dimension | Tendency for δ-Lactam Formation |
| Target Compound Data | Lowest tendency among tested groups |
| Comparator Or Baseline | Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Boc)2-OH show a higher tendency for δ-lactam formation. |
| Quantified Difference | Qualitatively observed as the derivative with the least tendency to form δ-lactam in HPLC analysis of reaction supernatants. |
| Conditions | Activation with DIC/OxymaPure in DMF or NBP at 45°C, followed by coupling to a peptidyl resin. |
This directly improves the crude purity and final yield of the target peptide, reducing downstream purification costs and complexity.
The nitro group on Boc-Arg(NO2)-OH is stable to the TFA used for N-terminal Boc deprotection and also to other acids like TFMSA and HBr/AcOH. It is selectively removed under non-acidolytic conditions, most commonly catalytic hydrogenation (e.g., H2/Pd) or chemical reduction (e.g., SnCl2). This contrasts sharply with comparators like Boc-Arg(Tos)-OH, which requires hazardous liquid HF for removal, or Boc-Arg(Pbf)-OH, which is removed by the same TFA cocktail used for final resin cleavage, offering no orthogonality.
| Evidence Dimension | Side-Chain Deprotection Reagent |
| Target Compound Data | Catalytic Hydrogenation (H2/Pd) or SnCl2 reduction. |
| Comparator Or Baseline | Boc-Arg(Tos)-OH: Liquid Hydrogen Fluoride (HF). Boc-Arg(Pbf)-OH: Trifluoroacetic Acid (TFA). |
| Quantified Difference | Qualitative difference in chemical class: mild reduction vs. hazardous strong acid vs. standard moderate acid. |
| Conditions | Post-synthesis or on-resin side-chain deprotection. |
This allows for selective on-resin deprotection of arginine for side-chain modifications or the synthesis of protected peptide fragments, and it avoids the use of highly hazardous HF, which is a significant process safety and equipment consideration.
In a stability study, the Fmoc-protected version of the NO2-arginine derivative demonstrated complete stability in common SPPS solvents DMF and NBP over 10 days at room temperature. Stability was also maintained at an elevated temperature of 45°C in the presence of the coupling additive OxymaPure. In the same study, the comparator Fmoc-Arg(Boc)2-OH showed degradation over time under the same conditions. This high chemical stability ensures reagent integrity during storage in solution and throughout potentially long or heated coupling reactions.
| Evidence Dimension | Reagent Stability in Solution (0.2 M) |
| Target Compound Data | Total stability observed over 10 days at room temperature and at 45°C with additives. |
| Comparator Or Baseline | Fmoc-Arg(Boc)2-OH: Showed slow degradation in both DMF and NBP over the same period. |
| Quantified Difference | No degradation observed for the NO2 derivative versus observable degradation for the (Boc)2 derivative. |
| Conditions | Stored in N,N-dimethylformamide (DMF) and N-butylpyrrolidone (NBP) at room temperature and 45°C. |
Ensures reproducible coupling performance and minimizes the introduction of impurities from degraded starting material, which is critical for automated synthesis and large-scale manufacturing where stock solutions may be prepared in advance.
The stability of the nitro group to TFA allows for the cleavage of a protected peptide from an acid-sensitive resin while the arginine side-chain remains protected. This makes Boc-Arg(NO2)-OH the right choice for producing fully protected peptide segments intended for subsequent solution-phase ligation.
For peptides containing multiple or difficult-to-couple arginine residues, the demonstrated suppression of δ-lactam formation is a key advantage. Procuring this derivative minimizes a major source of chain-terminated impurities, simplifying purification and maximizing the yield of the target full-length peptide.
The orthogonal deprotection of the nitro group (e.g., via SnCl2 reduction) while the peptide is still resin-bound allows for selective chemical modification of the arginine side-chain. This is a critical capability for producing non-standard peptides or for labeling specific arginine residues, a workflow not possible with Pbf-protected arginine.
Irritant